Nicardipina

Descripción general

Descripción

La nicardipina es un potente bloqueador de los canales de calcio que pertenece a la clase de las dihidropiridinas. Se utiliza principalmente para tratar la presión arterial alta y la angina de pecho. Al inhibir la entrada de iones calcio en el músculo liso vascular y el músculo cardíaco, la this compound provoca vasodilatación, lo que ayuda a disminuir la presión arterial y aliviar el dolor de pecho .

Aplicaciones Científicas De Investigación

La nicardipina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los bloqueadores de los canales de calcio y sus interacciones con otras moléculas.

Biología: Se investiga por sus efectos en la señalización del calcio celular y su posible papel en la neuroprotección.

Medicina: Se estudia ampliamente por sus efectos terapéuticos en el tratamiento de la hipertensión, la angina de pecho y otras afecciones cardiovasculares.

Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos

Mecanismo De Acción

La nicardipina ejerce sus efectos inhibiendo la entrada de iones calcio a través de los canales de calcio de tipo L en el músculo liso vascular y el músculo cardíaco. Esta inhibición conduce a vasodilatación, reducción de la resistencia periférica y disminución de la demanda de oxígeno miocárdico. Los principales objetivos moleculares son los canales de calcio de tipo L, y las vías involucradas incluyen la modulación de los niveles intracelulares de calcio y la señalización del monofosfato de adenosina cíclico (cAMP) .

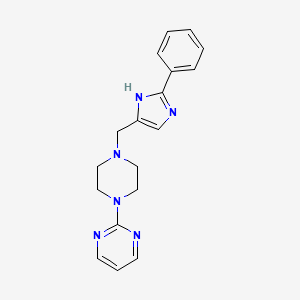

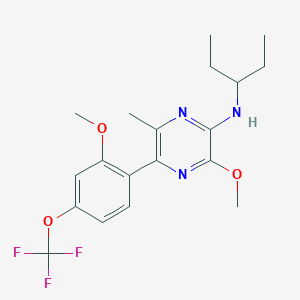

Compuestos similares:

Nifedipina: Otro bloqueador de los canales de calcio de las dihidropiridinas con efectos vasodilatadores similares pero con una duración de acción más corta.

Amlodipina: Una dihidropiridina de acción más prolongada con un inicio de acción más lento en comparación con la this compound.

Felodipina: Similar en acción pero con un perfil farmacocinético diferente

Unicidad de la this compound: La this compound es única debido a su acción específica sobre las arterias cerebrales y coronarias, lo que la hace particularmente eficaz en el tratamiento de afecciones como el vasoespasmo cerebral y la enfermedad de la arteria coronaria. Su inicio relativamente rápido y su duración de acción intermedia también la distinguen de otros bloqueadores de los canales de calcio .

La versatilidad y eficacia de la this compound en diversas áreas terapéuticas la convierten en un compuesto valioso tanto en entornos clínicos como de investigación.

Análisis Bioquímico

Biochemical Properties

Nicardipine is a dihydropyridine calcium-channel blocker . It inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Cellular Effects

Nicardipine has been shown to significantly inhibit microglia-related neuroinflammatory responses . It also inhibits microglial cell migration . Furthermore, nicardipine significantly inhibits the release of nitric oxide, and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Molecular Mechanism

Nicardipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This mechanism of action and clinical effects closely resemble those of other dihydropyridine calcium channel blockers .

Temporal Effects in Laboratory Settings

Nicardipine demonstrates strong coronary and cerebral vasodilatory activity . It induces relatively rapid changes in blood pressure, with minimal inotropic cardiac effects and no significant venodilatory action . The vasodilatory effects of nicardipine appear to be greater in patients with hypertension than in healthy or normotensive volunteers .

Dosage Effects in Animal Models

In animal models of hypertension, such as the spontaneously hypertensive rat and the adult renal hypertensive dog, large doses of nicardipine cause profound decreases in blood pressure . A concomitant reflex tachycardia is observed .

Metabolic Pathways

Nicardipine metabolism occurs mainly in the liver, primarily by cytochrome P450 (CYP)2C8, CYP2D6, and CYP3A4 enzyme isoforms . Excretion occurred in approximately equal proportions in the urine (49%) and faeces (43%), with no significant accumulation .

Transport and Distribution

Nicardipine is highly bound to plasma proteins (>95%) over a wide range of concentrations This suggests that it is widely distributed within the body

Subcellular Localization

Given its mechanism of action as a calcium channel blocker, it is likely that it localizes to the cell membrane where these channels are located .

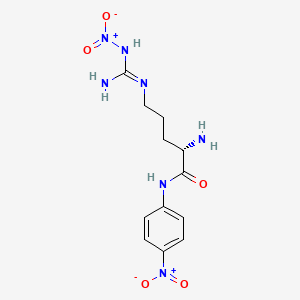

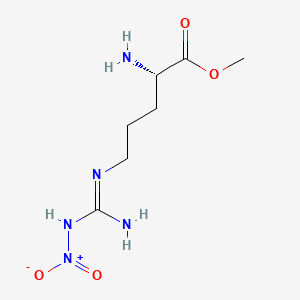

Métodos De Preparación

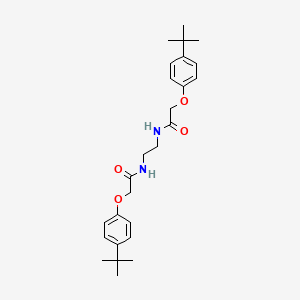

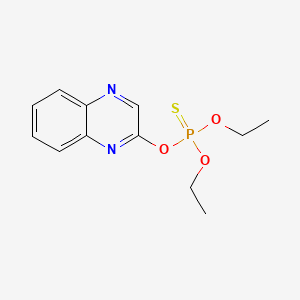

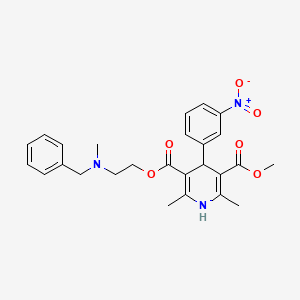

Rutas sintéticas y condiciones de reacción: La nicardipina se sintetiza mediante un proceso de varios pasos que implica la condensación de 3-nitrobenzaldehído con acetoacetato de metilo para formar un intermedio de dihidropiridina. Este intermedio se somete a reacciones adicionales, incluida la esterificación y la aminación, para producir this compound .

Métodos de producción industrial: La producción industrial de this compound implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto incluye controlar la temperatura, el pH y el uso de catalizadores específicos para facilitar las reacciones. El producto final se purifica mediante procesos de cristalización y filtración .

Tipos de reacciones:

Oxidación: La this compound puede sufrir reacciones de oxidación, particularmente en el anillo de dihidropiridina, lo que lleva a la formación de derivados de piridina.

Reducción: La reducción de la this compound puede ocurrir en el grupo nitro, convirtiéndolo en una amina.

Sustitución: La this compound puede participar en reacciones de sustitución nucleofílica, especialmente en los grupos éster.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y la hidrogenación catalítica.

Sustitución: Se emplean reactivos como el metóxido de sodio y otros nucleófilos en condiciones básicas.

Productos principales:

Oxidación: Derivados de piridina.

Reducción: Derivados de amina.

Sustitución: Varios ésteres y amidas sustituidos.

Comparación Con Compuestos Similares

Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects but a shorter duration of action.

Amlodipine: A longer-acting dihydropyridine with a slower onset of action compared to Nicardipine.

Felodipine: Similar in action but with a different pharmacokinetic profile

Uniqueness of Nicardipine: Nicardipine is unique due to its specific action on cerebral and coronary arteries, making it particularly effective in treating conditions like cerebral vasospasm and coronary artery disease. Its relatively rapid onset and intermediate duration of action also distinguish it from other calcium channel blockers .

Nicardipine’s versatility and effectiveness in various therapeutic areas make it a valuable compound in both clinical and research settings.

Propiedades

IUPAC Name |

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBHBTPTTSWHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023363 | |

| Record name | Nicardipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.47e-03 g/L | |

| Record name | Nicardipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, nicardipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |

| Record name | Nicardipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

55985-32-5 | |

| Record name | Nicardipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55985-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicardipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055985325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicardipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicardipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICARDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5312222S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136-138 °C, 136 - 138 °C | |

| Record name | Nicardipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

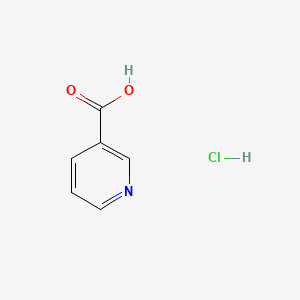

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Nicardipine?

A1: Nicardipine is a dihydropyridine calcium antagonist, primarily acting on L-type calcium channels found on vascular smooth muscle cells. [, , , , ] By blocking these channels, Nicardipine inhibits the influx of calcium ions, leading to vasodilation. [, , ]

Q2: What are the downstream effects of Nicardipine's interaction with its target?

A2: The primary downstream effect of Nicardipine's action is the relaxation of vascular smooth muscle, resulting in vasodilation. This effect is observed in both large and small arteries, including coronary, cerebral, and peripheral arteries. [, , , , ]

Q3: Does Nicardipine affect neuronal function?

A3: Research suggests that Nicardipine might affect neuronal function in the context of ischemia. A study using somatosensory evoked potentials (SEP) in stroke patients found that Nicardipine prolonged the latencies of short-latency SEP components in the affected hemisphere, suggesting potential impairment of neuronal function in the ischemic zone. []

Q4: Does Nicardipine affect the renin-angiotensin-aldosterone system?

A4: Studies investigating the acute effects of Nicardipine in hypertensive patients revealed that while it effectively lowers blood pressure, it can also lead to an increase in plasma renin activity (PRA), particularly in salt-resistant individuals. [] This effect is attributed to the baroreflex mechanism activated by the drug-induced decrease in blood pressure. []

Q5: What is the molecular formula and weight of Nicardipine hydrochloride?

A5: The molecular formula of Nicardipine hydrochloride is C26H29N3O6 · HCl, and its molecular weight is 515.99 g/mol. []

Q6: Is there any spectroscopic data available for Nicardipine?

A6: The provided research papers do not offer specific spectroscopic data for Nicardipine.

Q7: Are there studies on material compatibility, stability, and catalytic properties of Nicardipine?

A7: The provided research papers primarily focus on Nicardipine's pharmacological properties and clinical applications. Information about material compatibility, stability in various conditions outside biological contexts, and catalytic properties is not available in these papers.

Q8: Are there computational chemistry studies, QSAR models, or SAR information available for Nicardipine?

A8: The provided papers primarily focus on the clinical and pharmacological aspects of Nicardipine. They do not include details on computational chemistry studies, QSAR models, or specific SAR information.

Q9: What is known about the stability and formulation of Nicardipine?

A9: Nicardipine hydrochloride, the salt form used in formulations, is known to have low solubility in biological fluids, leading to poor bioavailability after oral administration. [] To address this, researchers have explored solid dispersion techniques using carriers like HPβCD, GMS, and PEG4000 to enhance its solubility and dissolution rate. []

Q10: What about SHE regulations regarding Nicardipine?

A10: The provided research papers do not provide specific details regarding SHE (Safety, Health, and Environment) regulations for Nicardipine.

Q11: What is the pharmacokinetic profile of Nicardipine?

A11: Nicardipine undergoes significant first-pass hepatic metabolism after oral administration, resulting in dose-dependent bioavailability. [] It exhibits high protein binding, primarily to lipoproteins, orosomucoid, albumin, and erythrocytes. [] Nicardipine also partitions into erythrocytes. []

Q12: Does Nicardipine interact with other drugs?

A13: Research shows that Nicardipine can inhibit CYP2D6, a drug-metabolizing enzyme. [] In a study involving healthy volunteers, co-administration of Nicardipine with Metoprolol, a beta-blocker metabolized by CYP2D6, resulted in a small increase in Metoprolol plasma concentration in individuals identified as extensive metabolizers. []

Q13: What in vitro models have been used to study Nicardipine's effects?

A14: In vitro studies utilized bovine carotid artery endothelial cells to investigate Nicardipine's impact on angiogenesis. [] Findings indicated that Nicardipine suppressed tube formation and migration of these cells, suggesting potential anti-angiogenic properties. []

Q14: What animal models have been used to study Nicardipine?

A15: Research utilized a rabbit model of subarachnoid hemorrhage (SAH) to investigate the effects of Nicardipine on cerebral vasospasm. [] The study involved intravenous and intracisternal administration of Nicardipine and examined its impact on the caliber of the basilar artery. []

Q15: Are there clinical trials investigating the efficacy of Nicardipine?

A16: Numerous clinical trials have investigated Nicardipine's efficacy in various conditions, including hypertension, angina, and cerebral vasospasm. [, , , , , , , ] A significant trial evaluated its potential in preventing cerebral infarction in patients with a history of transient ischemic attacks or stroke. []

Q16: Is there information available on resistance, cross-resistance, toxicology, drug delivery strategies, or biomarkers related to Nicardipine?

A16: While the provided research discusses various aspects of Nicardipine, they do not contain specific information about resistance mechanisms, cross-resistance with other drugs, detailed toxicology profiles, targeted drug delivery strategies, or identified biomarkers for Nicardipine therapy.

Q17: What analytical methods are used to study Nicardipine?

A18: The provided research papers mention the use of techniques like high-performance liquid chromatography (HPLC) to measure Nicardipine concentrations in biological samples. [, ]

Q18: Are there studies on Nicardipine's dissolution and solubility?

A19: Nicardipine hydrochloride's low solubility in biological fluids poses a challenge for its bioavailability. [] Researchers are actively exploring solutions like solid dispersions with carriers to improve its dissolution rate and, consequently, its efficacy after oral administration. []

Q19: What about quality control and assurance regarding Nicardipine?

A19: The research papers primarily focus on the scientific and clinical aspects of Nicardipine. Specific details about quality control and assurance measures implemented during its development, manufacturing, and distribution are not included.

Q20: Is there information available on the immunogenicity, drug transporter interactions, or biocompatibility of Nicardipine?

A20: The provided research primarily focuses on the pharmacological and clinical effects of Nicardipine. Information regarding its potential to induce immune responses, interactions with drug transporters, and comprehensive biocompatibility assessments are not included in these studies.

Q21: What are the alternatives to Nicardipine and their comparisons?

A22: The research mentions other calcium channel blockers like Nifedipine and dihydropyridines as alternatives to Nicardipine, particularly in treating hypertension and angina. [, , , ] While similar in efficacy, each drug may have a different adverse effect profile and require different dosing regimens. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine](/img/structure/B1678659.png)